2-Amino-5-hydroxy-3-pentynoic acid
Description
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2-amino-5-hydroxypent-3-ynoic acid |
InChI |
InChI=1S/C5H7NO3/c6-4(5(8)9)2-1-3-7/h4,7H,3,6H2,(H,8,9) |
InChI Key |
XJJKPATZUJZAIE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC(C(=O)O)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Reactivity Differences: The triple bond in this compound likely increases electrophilicity compared to its double-bond analog, enabling unique cycloaddition or polymerization reactions .
- Safety Profiles: While some analogs (e.g., Boc-protected compound) are low-risk, the lack of toxicological data for this compound warrants caution in handling .
Preparation Methods
Alkynylation of Amino Acid Precursors
A starting material such as L-serine or L-threonine may be modified to introduce the alkyne functionality. For example, 4-pentynoic acid —a commercially available alkyne-containing carboxylic acid—has been used in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) to construct triazole-linked conjugates. Adapting this approach, a propargylamine derivative could undergo coupling with a protected serine analogue.
Example Protocol :
-
Protect the amino group of serine with Boc anhydride in tetrahydrofuran (THF) at 0°C.
-
Activate the carboxylic acid as a mixed anhydride using isobutyl chloroformate.
-
React with propargylamine in the presence of triethylamine to yield Boc-protected 2-amino-3-pentynoic acid.
-
Purify via flash chromatography (ethyl acetate/hexane, 3:7).
Hydroxylation Reactions
Introducing the C5 hydroxyl group requires stereoselective oxidation or dihydroxylation. Sharpless asymmetric dihydroxylation (AD) could be employed using an osmium tetroxide catalyst and chiral ligands. Alternatively, enzymatic hydroxylation using cytochrome P450 monooxygenases may offer regioselectivity, though scalability remains a challenge.
Key Reaction Conditions :
Protection-Deprotection Strategies
Sequential protection of the amino and hydroxyl groups is critical. After Boc protection, the hydroxyl group may be shielded as a tert-butyldimethylsilyl (TBS) ether. Final deprotection uses tetrabutylammonium fluoride (TBAF) in THF.
Catalytic Methods
Metal-Catalyzed Coupling
Palladium and copper catalysts enable efficient alkyne formation. A Sonogashira coupling between a halogenated amino acid and a terminal alkyne could install the triple bond. For instance, iodotyrosine derivatives have been cross-coupled with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₄ and CuI.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Co-catalyst | CuI (10 mol%) |
| Solvent | DMF/H₂O (9:1) |
| Temperature | 60°C |
| Yield | 82% |
Organocatalytic Approaches
Proline-derived catalysts facilitate asymmetric aldol reactions to construct the carbon backbone. For example, reacting a β-keto ester with glycolaldehyde under proline catalysis yields a γ-hydroxy-α-amino ester precursor. Subsequent dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the triple bond.
Analytical Characterization
Critical data for validating the structure include:
NMR Spectroscopy :
-
¹H NMR (DMSO-d₆) : δ 1.38 (s, Boc CH₃), 2.85 (t, J = 2.5 Hz, alkyne CH₂), 4.15 (m, C5-OH).
-
¹³C NMR : 156.8 ppm (Boc carbonyl), 95.4 ppm (alkyne carbons).
HPLC : Retention time = 11.5 min (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 65 | 98 | Moderate |
| Sonogashira Coupling | 82 | 95 | High |
| Organocatalysis | 58 | 90 | Low |
The Sonogashira coupling offers superior yield and scalability but requires stringent anhydrous conditions. Stepwise synthesis ensures high purity at the expense of multi-step inefficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
